molecular formula C14H15ClN4O2S B10897391 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10897391
M. Wt: 338.8 g/mol
InChI Key: RZOLGLZABHYCBH-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of indole, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the 5-chloro-1H-indole-3-yl derivative. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be achieved by reacting the alkylated indole with hydrazine and a suitable diketone under reflux conditions.

    Sulfonamide Formation: Finally, the pyrazole derivative is sulfonated using chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This can lead to the disruption of critical biochemical pathways, such as those involved in cell division.

    Protein Binding: It can also bind to proteins, altering their structure and function. This can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds:

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4’-cyanobiphenyl-2-carboxamide: This compound also features an indole and an ethylamine side chain but differs in its additional functional groups, leading to different biological activities.

    2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7H-purin-6-amine: This compound has a purine ring instead of a pyrazole ring, which can result in different binding affinities and mechanisms of action.

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methoxybenzamide: This compound has a methoxybenzamide group, which can influence its solubility and reactivity compared to the sulfonamide group.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool for studying biochemical pathways and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H15ClN4O2S/c1-19-9-12(8-17-19)22(20,21)18-5-4-10-7-16-14-3-2-11(15)6-13(10)14/h2-3,6-9,16,18H,4-5H2,1H3

InChI Key

RZOLGLZABHYCBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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